molecular formula C6H8ClF3 B15255346 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane

1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane

Cat. No.: B15255346
M. Wt: 172.57 g/mol
InChI Key: LTDRXKNUHHKWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is a high-value cyclopropane derivative designed for advanced organic synthesis and medicinal chemistry research. Its structure integrates a strained cyclopropane ring, a reactive chloromethyl group, and a 2,2,2-trifluoroethyl substituent, making it a versatile building block for constructing complex molecules. The compound's core research value lies in its application as a key intermediate for the synthesis of trifluoromethyl-substituted cyclopropanes, which are privileged scaffolds in drug discovery. The inherent ring strain of the cyclopropane moiety influences both reactivity and intermolecular interactions, while the trifluoroethyl group introduces significant electronic and steric effects due to the high electronegativity and lipophilicity of fluorine. This combination can enhance metabolic stability and improve membrane permeability in target molecules, which are critical properties in the development of pharmaceutical candidates . In synthetic chemistry, this compound can undergo a range of transformations. The chloromethyl group is highly amenable to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. Furthermore, the cyclopropane ring can participate in ring-opening reactions under controlled conditions, providing access to linear chain structures with the fluorinated segment intact . Its potential application extends to the synthesis of novel analogs in medicinal chemistry, where the trifluoromethyl cyclopropane motif is explored for its bioactive properties . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant safety protocols.

Properties

Molecular Formula

C6H8ClF3

Molecular Weight

172.57 g/mol

IUPAC Name

1-(chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane

InChI

InChI=1S/C6H8ClF3/c7-4-5(1-2-5)3-6(8,9)10/h1-4H2

InChI Key

LTDRXKNUHHKWEW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(F)(F)F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane typically involves the cyclopropanation of suitable precursors. One possible route could be the reaction of a chloromethyl-substituted alkene with a trifluoroethyl-substituted carbene precursor under cyclopropanation conditions. Common reagents for such reactions include diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Addition Reactions: The cyclopropane ring can undergo ring-opening reactions in the presence of suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups or ring-opened structures.

Scientific Research Applications

1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme mechanisms or as a probe in biochemical assays.

    Medicine: Possible precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, leading to changes in biochemical pathways. The trifluoroethyl group could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity.

Comparison with Similar Compounds

Table 1: Key Structural and Hypothesized Properties of Comparable Cyclopropane Derivatives

Compound Name (Reference) Substituents Predicted LogP Metabolic Stability Reactivity Profile
Target Compound Chloromethyl, Trifluoroethyl High (~3.2) High Moderate (SN2 susceptibility)
1-(5-Bromo-2-chlorophenyl)-2,2-dichloro... Bromo, Chlorophenyl Moderate (~2.5) Low High (aryl halide reactivity)
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)... Hydroxyimino, Methoxyphenyl Low (~1.8) Moderate Low (hydrogen-bonding capacity)
(1R,2S)-Ethyl 2-vinyl-1-(trifluoroacetamido)... Trifluoroacetamido, Vinyl Moderate (~2.7) High Low (amide stability)
Isoflurane Impurity C Chlorodifluoromethoxy, Trifluoroethyl High (~3.5) High High (volatile anesthetic analog)
1-(2-Chloroethynyl)-1-methoxy... Chloroethynyl, Methoxy Low (~1.5) Moderate High (alkyne reactivity)

Key Observations:

  • Trifluoroethyl vs. Non-Fluorinated Groups: The trifluoroethyl group in the target compound and Isoflurane Impurity C enhances lipophilicity (LogP > 3) and metabolic resistance compared to methoxy or hydroxyimino groups .
  • Chloromethyl Reactivity : The chloromethyl group’s susceptibility to nucleophilic substitution contrasts with the stability of trifluoroacetamido or methoxy groups . This reactivity may facilitate further derivatization but could pose stability challenges in formulation.
  • Aromatic vs. Aliphatic Halogens : Bromo/chlorophenyl substituents (as in ) exhibit aryl halide reactivity (e.g., Suzuki coupling), whereas aliphatic chlorides (e.g., chloromethyl) are more prone to hydrolysis or elimination.

Research Findings and Implications

Metabolic and Bioavailability Considerations

  • Fluorinated analogs like the target compound and (1R,2S)-Ethyl 2-vinyl-1-(trifluoroacetamido)... demonstrate prolonged metabolic half-lives due to fluorine’s resistance to cytochrome P450 oxidation .
  • The trifluoroethyl group’s electron-withdrawing effect may reduce the basicity of adjacent amines (if present), enhancing membrane permeability .

Biological Activity

1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is a cyclopropane derivative that has garnered attention due to its unique structural features and potential biological activities. Cyclopropane compounds are known for their diverse biological properties, including antimicrobial, antitumor, and enzyme inhibition activities. This article aims to explore the biological activity of this specific compound by reviewing relevant literature, summarizing research findings, and presenting case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a cyclopropane ring with a chloromethyl group and a trifluoroethyl substituent. This configuration contributes to its reactivity and potential interactions with biological systems.

Antimicrobial Activity

Research indicates that cyclopropane derivatives exhibit significant antimicrobial properties. For instance, various studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The introduction of the trifluoroethyl group may enhance lipophilicity, potentially improving membrane permeability and thus increasing antimicrobial efficacy .

Antitumor Activity

Cyclopropanes are also noted for their antitumor activities. A study highlighted the ability of certain cyclopropane derivatives to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways . The presence of halogenated substituents like chlorine and fluorine can influence these pathways, possibly enhancing the cytotoxic effects against tumor cells.

Enzyme Inhibition

The biological activity of cyclopropanes often involves enzyme inhibition. The mechanism typically includes the formation of reactive intermediates that can covalently modify active site residues in enzymes. This has been observed in other cyclopropane derivatives where electrophilic attack leads to enzyme inactivation . Specifically, the chloromethyl group in this compound may facilitate such interactions.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several cyclopropane derivatives against common pathogens. The results indicated that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of structurally similar compounds .

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A3264
Compound B1632
This compound 8 16

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines demonstrated that this compound could induce cell death at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound compared to untreated controls .

The mechanisms underlying the biological activities of this compound may involve:

  • Electrophilic Attack : The chloromethyl group can act as an electrophile, allowing for nucleophilic attack by cellular nucleophiles such as thiols or amines.
  • Membrane Disruption : The trifluoroethyl group enhances hydrophobic interactions with lipid membranes, potentially disrupting cellular integrity.
  • Signal Transduction Modulation : This compound may interfere with key signaling pathways involved in cell proliferation and apoptosis.

Q & A

Q. What kinetic and thermodynamic parameters govern its enzyme inhibition potency?

  • Methodological Answer : Determine KiK_i values via Lineweaver-Burk plots under varying substrate concentrations. Isothermal titration calorimetry (ITC) quantifies binding enthalpy (ΔH\Delta H) and entropy (ΔS\Delta S). For time-dependent inhibition, pre-incubate enzyme with compound and measure residual activity over time .

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